3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one
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Description
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique chemical structure may interfere with key cellular processes, making it a potential candidate for targeted cancer therapies .
Anti-Inflammatory Properties
Due to its structural resemblance to certain anti-inflammatory drugs, this compound has been studied for its potential to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
Antioxidant Effects
The compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring its potential in preventing oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Cardiovascular Applications
Studies suggest that this compound could play a role in cardiovascular health. It may impact platelet aggregation and thrombosis, making it relevant for conditions like atherosclerosis and stroke prevention .
Neuroprotective Potential
Researchers have investigated its effects on neuronal cells, indicating potential neuroprotective properties. It may enhance neuronal survival and protect against neurodegeneration, although further studies are needed .
Metabolic Disorders
The compound’s unique structure suggests possible applications in metabolic disorders such as diabetes. It may influence glucose metabolism and insulin sensitivity, offering avenues for drug development .
Chemical Biology and Medicinal Chemistry
Beyond specific applications, this compound serves as a valuable tool in chemical biology and medicinal chemistry. Researchers use it as a scaffold for designing novel derivatives with enhanced properties. Its diverse applications make it an exciting target for drug discovery .
properties
IUPAC Name |
3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(16-9-13-3-1-2-4-17(13)25-20(16)24)22-11-15(12-22)21-7-5-18-14(10-21)6-8-26-18/h1-4,6,8-9,15H,5,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJSZWANGGEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one |
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